molecular formula C14H14O2S2 B188891 (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol CAS No. 35190-71-7

(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol

Cat. No. B188891
CAS No.: 35190-71-7
M. Wt: 278.4 g/mol
InChI Key: GBCUGUWBYDCGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05342724

Procedure details

A solution of 30.8 g (0.20 mol) of o-mercaptobenzoic acid in 300 ml of dioxane was added to a mixture of 15.2 g (0.40 mol) lithium aluminum hydride in 300 ml of dioxane. 160 ml of tetrahydrofuran ("THF") was slowly added to this mixture with some loss of material due to bumping. The mixture was stirred for 2 hours followed by the slow addition of 15.2 ml of water, then 15.2 ml of 15% NaOH and finally 45.6 ml of water. The mixture was filtered with a methanol wash and the filtrate was concentrated to 20.0 g of oil. Methanol (250 ml) and 18.1 g (0.07 mol) of iodine were added and the mixture was stirred over the weekend. An equal volume of saturated NaCl solution was added and the solid was collected, washed with water, and recrystallized from aqueous ethanol. The yield of bis(2-hydroxymethylphenyl) disulfide was 10.0 g and had amp of 138.5°-139.5° C.
Name
Quantity
15.2 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18.1 g
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
45.6 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-:17].[Na+].II.[Na+].[Cl-]>O1CCOCC1.CO.O.O1CCCC1>[OH:17][CH2:4][C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[S:1][S:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2.3.4.5.6,7.8,10.11|

Inputs

Step One
Name
Quantity
15.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
30.8 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
15.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
15.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
18.1 g
Type
reactant
Smiles
II
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
45.6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with a methanol
WASH
Type
WASH
Details
wash
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 20.0 g of oil
STIRRING
Type
STIRRING
Details
the mixture was stirred over the weekend
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
amp of 138.5°-139.5° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCC1=C(C=CC=C1)SSC1=C(C=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.